molecular formula C8H7F2NO3 B8028192 1-Ethoxy-2,4-difluoro-5-nitrobenzene

1-Ethoxy-2,4-difluoro-5-nitrobenzene

Cat. No.: B8028192
M. Wt: 203.14 g/mol
InChI Key: QQXCKGKLCOGNOK-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-difluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of an ethoxy group, two fluorine atoms, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-difluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2,4-difluorobenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: Although less common, the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Ethoxy-2,4-difluoro-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-ethoxy-2,4-difluoro-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance:

    Nucleophilic Substitution: The electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the substitution reactions.

    Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Comparison with Similar Compounds

    1-Ethoxy-2,4-difluoro-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-Ethoxy-2,4-difluoro-5-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

    1-Ethoxy-2,4-difluoro-5-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-Ethoxy-2,4-difluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (ethoxy) groups creates a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-ethoxy-2,4-difluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-8-4-7(11(12)13)5(9)3-6(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXCKGKLCOGNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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